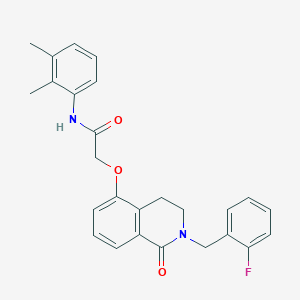

N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O3/c1-17-7-5-11-23(18(17)2)28-25(30)16-32-24-12-6-9-21-20(24)13-14-29(26(21)31)15-19-8-3-4-10-22(19)27/h3-12H,13-16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWPXZQKMPWVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the tetrahydroisoquinoline intermediate.

Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide exhibit promising anticancer activities. Studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

This compound may also possess neuroprotective properties. Tetrahydroisoquinolines have been studied for their potential to protect neurons from oxidative stress and neurodegeneration. They may modulate neurotransmitter systems and provide benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi, indicating a potential role in developing new antimicrobial agents .

Drug Development

The unique structure of this compound positions it as a candidate for drug development in oncology and neurology. Its ability to interact with biological targets involved in disease pathways makes it a valuable subject for further pharmacological studies .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to monosubstituted phenyl analogues (e.g., 3-methylphenyl in ), which may impact receptor binding or metabolic stability.

Functional Analogues with Varied Heterocyclic Cores

Several compounds share the 2-(2-fluorobenzyl)acetamide motif but differ in their heterocyclic scaffolds:

1-Substituted 2-(4-acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]acetamide (e.g., compounds 27–28 in ): Core: Tetrahydro-pyrimidine with dioxo groups. Key Difference: The pyrimidine ring replaces the tetrahydroisoquinoline system, introducing additional hydrogen-bonding sites. Synthetic Route: Alkylation in DMF with potassium carbonate and alkyl iodides .

N-{4-[1-(2-Fluorobenzyl)-3-isopropyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-ylmethyl}phenyl}acetamide (compound 29 in ): Core: Purine with dioxo and isopropyl substituents.

Comparative Insights :

- The tetrahydroisoquinoline core in the target compound provides a rigid, planar structure conducive to π-π stacking, unlike the more flexible tetrahydro-pyrimidine or purine systems .

- Dioxo groups in analogues (e.g., ) increase polarity, which may improve aqueous solubility but reduce membrane permeability.

Pesticide-Related Acetamide Derivatives

Biological Activity

N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H26FNO3

- Molecular Weight : 393.46 g/mol

- IUPAC Name : this compound

The presence of the fluorobenzyl group and the tetrahydroisoquinoline moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation |

| A549 (Lung) | 15 | Inhibition of PI3K/Akt signaling |

| HeLa (Cervical) | 8 | G1 phase cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors in cancer cells, leading to altered signaling cascades that promote apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing N-(2,3-dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide, and what reagents are critical for its formation?

- Methodological Answer : The synthesis involves multi-step routes, including:

- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization reactions under acidic or basic conditions.

- Step 2 : Introduction of the 2-fluorobenzyl group via alkylation or nucleophilic substitution.

- Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the 2,3-dimethylphenyl moiety.

Key reagents include sodium hydroxide, potassium carbonate, and solvents like DMF or dichloromethane for optimal reaction control .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : For identifying functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases due to structural similarity to tetrahydroisoquinoline-based inhibitors.

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the final acetamide coupling step?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis.

Example yield improvements: 45% → 72% after solvent and catalyst adjustments .

Q. How should contradictory data between in vitro and in vivo biological activity be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic differences .

Q. What computational strategies can predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.